N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
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Overview
Description
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzoxepine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the thiazole and benzoxepine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(3-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
- N-{5-[(3-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE
Uniqueness
N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-17-6-3-4-14(10-17)11-18-13-23-21(27-18)24-20(25)16-8-9-26-19-7-2-1-5-15(19)12-16/h1-10,12-13H,11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSYVGIAMZAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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